

AM-966 (CAS number: 1228690-19-4): A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-966 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document provides a comprehensive technical overview of **AM-966**, including its pharmacological properties, key in vitro and in vivo experimental data, detailed experimental methodologies, and an exploration of its mechanism of action. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors, with the LPA1 receptor playing a crucial role in various physiological and pathological processes, including fibrosis. **AM-966** has emerged as a valuable research tool for investigating the therapeutic potential of LPA1 antagonism.

Pharmacological Profile

AM-966 is an orally bioavailable small molecule that acts as a high-affinity, selective antagonist of the LPA1 receptor. Its primary mechanism of action is the inhibition of LPA-stimulated intracellular signaling.



In Vitro Activity

AM-966 has been shown to potently inhibit LPA1-mediated cellular responses in various in vitro assays. The following table summarizes the key quantitative data.

Assay Type	Cell Line	Species	Endpoint	IC50 (nM)	Reference
Calcium Release	CHO cells expressing human LPA1	Human	Inhibition of LPA- stimulated Ca2+ release	17	[1][2]
Chemotaxis	IMR-90 human lung fibroblasts	Human	Inhibition of LPA-induced chemotaxis	181	[2]
Chemotaxis	A2058 human melanoma cells	Human	Inhibition of LPA-induced chemotaxis	138 ± 43	[1]
Chemotaxis	CHO cells expressing mouse LPA1	Mouse	Inhibition of LPA-induced chemotaxis	469 ± 54	[1]
ERK1/2 Phosphorylati on	CHO-K1 cells	Hamster	Inhibition of LPA-induced p-ERK1/2	3.8 ± 0.4	[1]

In Vivo Activity

In preclinical animal models, **AM-966** has demonstrated efficacy in reducing fibrosis and inflammation.

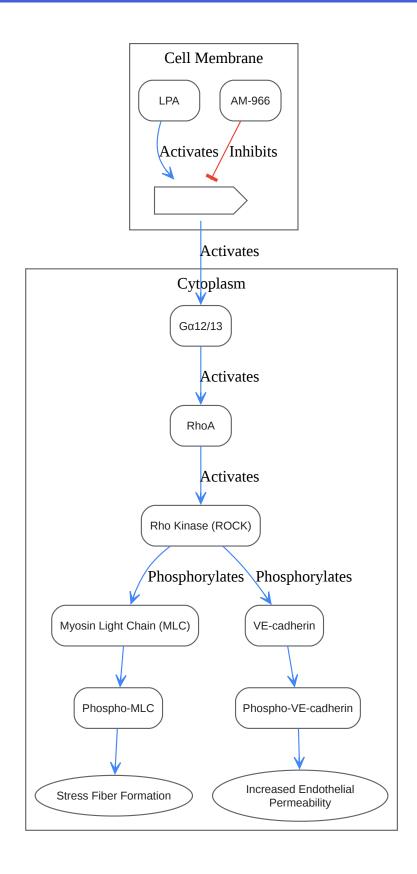


Animal Model	Treatment	Key Findings	Reference
Bleomycin-induced lung fibrosis (Mouse)	30 mg/kg, twice daily	Reduced lung injury, vascular leakage, inflammation, and fibrosis.	[1]

Mechanism of Action: Signaling Pathways

AM-966 exerts its effects by blocking the downstream signaling cascades initiated by the activation of the LPA1 receptor. A key pathway involves the $G\alpha12/13$ -RhoA signaling axis.





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AM-966 blocks LPA1-mediated activation of the RhoA signaling pathway.

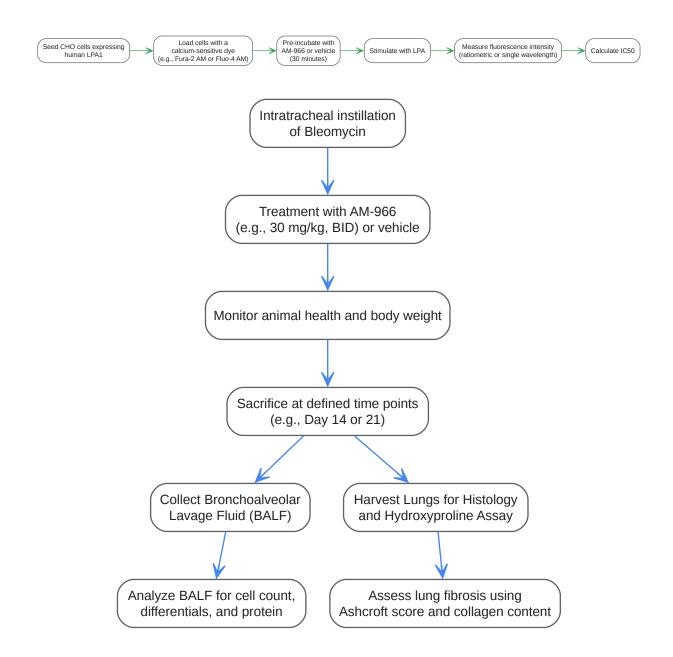


Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this document.

In Vitro Assays

This assay measures the ability of **AM-966** to inhibit LPA-induced increases in intracellular calcium concentration.



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